NH2-PEG6-Boc

描述

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSFECNPSLZGGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

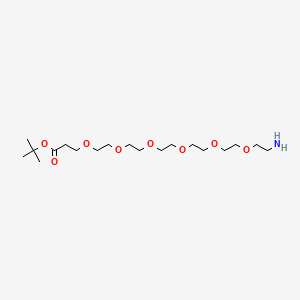

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG6-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG6-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation, primarily for its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Core Properties

This compound, systematically named tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a PEG-based linker featuring a terminal primary amine and a Boc-protected amine, separated by a six-unit polyethylene glycol (PEG) chain. This unique structure provides a versatile platform for multi-step conjugation strategies. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the two distinct amine functionalities allow for sequential and controlled attachment of different molecular entities.[1]

The chemical structure of this compound is as follows:

Chemical Structure:

Table 1: Physicochemical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate | [2] |

| CAS Number | 1091627-77-8 | [2] |

| Molecular Formula | C19H40N2O8 | [2] |

| Molecular Weight | 424.53 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/oil | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile | [1] |

| Storage | Store at 2-8°C or -20°C, protected from light and moisture | [2] |

| Key Functional Groups | Primary amine (-NH2), Boc-protected amine (-NHBoc) | |

| Reactivity | The primary amine is reactive towards electrophiles (e.g., NHS esters, carboxylic acids). The Boc-protected amine is stable under basic and nucleophilic conditions and can be deprotected under acidic conditions to reveal a primary amine.[3] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas of biomedical research:

-

PROTAC Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker connects the target protein ligand to the E3 ligase ligand. The PEG chain's length and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improving the overall efficacy and pharmacokinetic profile of the PROTAC.[2][4]

-

Antibody-Drug Conjugate (ADC) Development: In the field of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PEG linker can enhance the solubility of hydrophobic drugs and improve the ADC's stability and circulation half-life.[4]

-

Bioconjugation and PEGylation: The linker can be used to PEGylate proteins, peptides, or other biomolecules. PEGylation can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its in vivo half-life. It can also reduce the immunogenicity of the biomolecule.

-

Surface Modification: The amine groups can be used to functionalize surfaces, such as nanoparticles or microarrays, to improve their biocompatibility and provide sites for further conjugation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine-PEG6 linker.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of linker) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer it to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected diamine-PEG6 linker. The product is typically obtained as an oil or a viscous liquid.

Conjugation of this compound to a Carboxylic Acid (e.g., a Protein of Interest Ligand)

Objective: To form an amide bond between the free primary amine of this compound and a carboxylic acid-containing molecule.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., a POI ligand)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent.

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator.

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base.

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Magnetic stirrer and stir bar.

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the activator (e.g., HOBt, 1.1 equivalents).

-

Add the base (e.g., DIPEA, 2 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF or DCM.

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Solid-Phase Synthesis of a PROTAC using a Boc-Protected PEG Linker

This protocol is adapted for a generic solid-phase PROTAC synthesis and can be applied using this compound.[5] It assumes the E3 ligase ligand is first immobilized on a solid support.

Materials:

-

Aminomethylated polystyrene resin (solid support)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

HATU

-

DIPEA

-

DMF, DCM, Methanol (MeOH)

-

20% Piperidine in DMF (for Fmoc deprotection, if applicable)

-

This compound

-

Carboxylic acid-functionalized Protein of Interest (POI) ligand

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Preparative HPLC system

Procedure:

Step 1: Immobilization of E3 Ligase Ligand

-

Swell the aminomethylated polystyrene resin in DMF for 30 minutes.

-

In a separate vessel, activate the carboxylic acid-functionalized E3 ligase ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated ligand solution to the swollen resin and shake at room temperature for 16 hours.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Step 2: Linker Attachment

-

Swell the E3 ligase-functionalized resin in DMF.

-

Add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DMF to the resin.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Step 3: Boc Deprotection on Solid Support

-

Swell the resin in DCM.

-

Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the linker.

-

Wash the resin with DCM (3x), DMF (3x), and neutralize with a 10% DIPEA in DMF solution.

-

Wash again with DMF (3x) and DCM (3x).

Step 4: POI Ligand Coupling

-

Swell the deprotected resin in DMF.

-

In a separate vessel, activate the carboxylic acid-functionalized POI ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.

-

Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

Step 5: Cleavage and Purification

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA) for 2-4 hours at room temperature to cleave the PROTAC from the solid support.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

General PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Solid-Phase PROTAC Synthesis

Caption: Workflow for solid-phase synthesis of a PROTAC using this compound.

This guide provides a foundational understanding of this compound, its properties, and its application in modern drug discovery and bioconjugation. The provided protocols offer a starting point for researchers to incorporate this versatile linker into their experimental designs.

References

- 1. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to NH2-PEG6-Boc in Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of NH2-PEG6-Boc

This compound is a heterobifunctional linker molecule widely employed in biomedical research and drug development.[1][2] Its structure, featuring a primary amine (-NH2) at one end, a tert-butyloxycarbonyl (Boc)-protected amine at the other, and a six-unit polyethylene glycol (PEG) spacer, provides it with unique properties that are highly valuable in the field of bioconjugation.[2][3] The PEG chain enhances the solubility and stability of conjugated molecules, while also reducing their immunogenicity.[1][2] The terminal reactive groups allow for the sequential and controlled conjugation of different molecules, making it an essential tool in the construction of complex biomolecules.[3]

The primary applications of this compound are in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5] It is also utilized in peptide synthesis, the development of drug delivery systems such as nanoparticles and hydrogels, and the functionalization of surfaces for various biomedical applications.[1][6][]

Physicochemical Properties

While specific experimental data for this compound is not always publicly available in comparative tables, its general physicochemical characteristics can be summarized. The presence of the PEG linker significantly influences the properties of the final conjugate.

| Property | Description | Reference |

| Molecular Weight | 424.53 g/mol | [2] |

| Formula | C₁₉H₄₀N₂O₈ | [2] |

| Appearance | Colorless to pale yellow liquid or oil | [2] |

| Solubility | Soluble in many organic solvents and aqueous solutions | [8] |

| Storage | Typically stored at 2-8°C, protected from light and moisture | [2] |

Applications in Detail

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[4] this compound is frequently used as a component of the linker in PROTAC synthesis.[1][] The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.[10]

The synthesis of a PROTAC using a linker like this compound typically involves a stepwise approach. First, one of the ligands (either for the target protein or the E3 ligase) is coupled to the free amine of the linker. Following this, the Boc protecting group is removed from the other end of the linker under acidic conditions, exposing a new amine group for the conjugation of the second ligand.

Conceptual Workflow for PROTAC Synthesis

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxicity of a potent small-molecule drug.[10] The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to synthesize non-cleavable linkers for ADCs.[4][5] The hydrophilic PEG spacer helps to improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its therapeutic index.[10]

The conjugation strategy often involves modifying the antibody to introduce a reactive handle, which can then be coupled to the linker-drug component. The bifunctional nature of this compound allows for the drug to be attached to the linker first, followed by conjugation to the antibody.

General Mechanism of Action for ADCs

Experimental Protocols

Detailed, step-by-step protocols for the use of this compound are often specific to the molecules being conjugated and are typically developed and optimized in individual research laboratories. However, a general protocol for the synthesis of a PROTAC using a solid-phase approach with a similar Boc-protected PEG linker can be adapted as a starting point.

Protocol: Solid-Phase Synthesis of a PROTAC Linker

This protocol provides a general framework. The specific reagents, solvents, and reaction times will need to be optimized for the specific ligands being used.

Materials:

-

Resin-bound E3 ligase ligand

-

This compound

-

Target protein ligand with a carboxylic acid group

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents: Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), HATU (or a similar coupling agent)

Procedure:

-

Resin Swelling: Swell the resin-bound E3 ligase ligand in DMF in a solid-phase synthesis vessel.

-

First Coupling Reaction:

-

Dissolve this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.

-

Add the solution to the swollen resin.

-

Shake the reaction mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30-60 minutes to remove the Boc protecting group.

-

Wash the resin with DCM.

-

Neutralize the resin with a solution of 10% DIPEA in DCM.

-

Wash the resin again with DCM.

-

-

Second Coupling Reaction:

-

Dissolve the target protein ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the solution to the resin.

-

Shake the reaction mixture at room temperature for 12-16 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high percentage of TFA).

-

Purify the crude product using reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.

-

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and biomedical research. Its well-defined structure and bifunctional nature enable the precise construction of complex bioconjugates like PROTACs and ADCs. The integrated PEG spacer confers beneficial physicochemical properties, ultimately contributing to the development of more effective and safer therapeutics. While specific quantitative data and universally applicable protocols are often proprietary, the fundamental principles and general methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-NH-PEG6-NH2 [myskinrecipes.com]

- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

Synthesis and Purification of NH2-PEG6-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly known as NH2-PEG6-Boc. This heterobifunctional linker is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a flexible and hydrophilic spacer. This document details the synthetic methodology, purification protocols, and characterization data, offering a practical resource for researchers in the field.

Synthesis of this compound

The primary synthetic route to this compound involves the selective mono-protection of one of the primary amine groups of the corresponding diamine, hexaethylene glycol diamine (H2N-PEG6-NH2), with a tert-butyloxycarbonyl (Boc) protecting group. A common and efficient method for achieving this is a "one-pot" reaction that leverages the temporary and selective deactivation of one amine group by protonation with an acid.

Reaction Principle

The synthesis is based on the principle of differentiating the two chemically equivalent amine groups of a symmetrical diamine. By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc-anhydride. The remaining free amine group can then selectively react with di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc-protected product. Subsequent basification deprotonates the ammonium salt, yielding the final product.

Experimental Protocol

This protocol is a compilation based on established methods for the mono-Boc protection of diamines.[1][2][3][4][5]

Materials:

-

Hexaethylene glycol diamine (H₂N-PEG₆-NH₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chlorotrimethylsilane (TMSCl) or Hydrochloric acid (HCl)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Acidification: In a round-bottom flask, dissolve hexaethylene glycol diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, add chlorotrimethylsilane (1.0 eq) dropwise. The in-situ generation of HCl from TMSCl and methanol protonates one of the amine groups.[2] Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Boc-Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in methanol. Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with deionized water and wash with a nonpolar solvent like diethyl ether or hexane to remove any di-Boc-protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

-

Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product from the synthesis typically contains a mixture of the desired mono-Boc-protected product, a small amount of the di-Boc-protected by-product, and unreacted diamine. Purification is crucial to obtain high-purity this compound for subsequent applications. The most common method for purification is silica gel column chromatography.

Experimental Protocol

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH) solution (optional, as a modifier for the mobile phase)

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., dichloromethane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol. To prevent streaking of the amine on the silica gel, a small amount of a base, such as ammonium hydroxide (e.g., 0.1-1%), can be added to the mobile phase.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil or solid.

Quantitative Data

The yield and purity of the synthesized this compound can vary depending on the specific reaction conditions and the efficiency of the purification.

| Parameter | Typical Value | Reference(s) |

| Yield | 60-85% | Based on similar mono-Boc protections.[2][6] |

| Purity | >95% | After column chromatography. |

| Appearance | Colorless oil | - |

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Estimated ¹H and ¹³C NMR Data

The following are estimated chemical shifts for this compound based on the analysis of similar structures.[7][8][9][10][11]

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.2 | br s | -NH-Boc |

| ~3.64 | s | -O-CH₂-CH₂-O- (PEG backbone) |

| ~3.53 | t | -CH₂-NH-Boc |

| ~3.32 | t | -CH₂-NH₂ |

| ~2.85 | t | -CH₂-NH₂ |

| 1.44 | s | -C(CH₃)₃ (Boc group) |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C=O (Boc carbamate) |

| ~79.1 | -C(CH₃)₃ (Boc group) |

| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |

| ~70.2 | -O-CH₂-CH₂-O- (PEG backbone) |

| ~41.7 | -CH₂-NH₂ |

| ~40.3 | -CH₂-NH-Boc |

| 28.4 | -C(CH₃)₃ (Boc group) |

Visualization of Key Processes

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

- 1. redalyc.org [redalyc.org]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to NH2-PEG6-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical and physical properties of NH2-PEG6-Boc, a widely utilized heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its core specifications, a detailed experimental protocol for a common application, and a logical workflow for its use in antibody-drug conjugate (ADC) development.

Core Properties of this compound

This compound, more systematically named tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in chemical biology and drug development. It features a terminal primary amine and a Boc-protected amine, connected by a six-unit polyethylene glycol (PEG) spacer. This structure allows for selective and sequential conjugation of different molecules. The PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₀N₂O₈ | [2][3][4][5][6] |

| Molecular Weight | 424.54 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or oil | [1][3] |

| Purity | ≥95% | [5][6][7] |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | Store at -20°C to 2-8°C, protected from light and moisture. | [1][5][6][8] |

| CAS Number | 1091627-77-8 | [2][3][4][5][6] |

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is frequently employed as a non-cleavable linker in the synthesis of ADCs.[4][8] The primary amine can be reacted with an activated payload molecule, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to an antibody. The PEG spacer improves the pharmacokinetic properties of the ADC.[3][9]

Below is a diagram illustrating the general workflow for the synthesis of an antibody-drug conjugate using a heterobifunctional PEG linker like this compound.

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocol: Synthesis of a Payload-Linker Conjugate

This protocol describes the initial step in ADC synthesis: the conjugation of a cytotoxic payload (containing a carboxylic acid) to the this compound linker.

Materials:

-

Cytotoxic payload with a carboxylic acid functional group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Activation of the Payload:

-

Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS-ester activated payload.

-

-

Conjugation to this compound:

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the activated payload solution to the this compound solution.

-

Add TEA (2 equivalents) to the reaction mixture and stir at room temperature overnight.

-

-

Work-up and Purification:

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected payload-linker conjugate.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-PEG6-Payload in a solution of 20% TFA in DCM.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected NH2-PEG6-Payload, which is ready for conjugation to the antibody.

-

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is also a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][8] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the mechanism of action of a PROTAC.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. Boc-NH-PEG6-NH2 [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]

- 6. Boc-NH-PEG6-NH2 | 1091627-77-8 [sigmaaldrich.com]

- 7. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of NH2-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of NH2-PEG6-Boc (tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate), a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective handling, formulation, and application in various experimental workflows.

Core Concepts: Structure and Solubility

This compound is an amphiphilic molecule. Its structure comprises a hydrophilic six-unit polyethylene glycol (PEG) chain and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group. This dual nature dictates its solubility profile. The PEG chain enhances solubility in aqueous and polar organic solvents through hydrogen bonding, while the Boc group contributes to its solubility in less polar organic media.

Qualitative Solubility Data

Publicly available data from various chemical suppliers provides a qualitative assessment of this compound's solubility. While quantitative data (e.g., mg/mL) is not readily published, the compound is consistently reported as being soluble in a range of common laboratory solvents. This information is summarized in the table below.

| Solvent Category | Solvent Name | Reported Solubility |

| Aqueous | Water | Soluble[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][] |

| Dimethylformamide (DMF) | Soluble[1][] | |

| Chlorinated | Dichloromethane (DCM) | Soluble[1] |

| Chloroform | Slightly Soluble[] | |

| Polar Protic | Methanol | Slightly Soluble[] |

| Ester | Ethyl Acetate | Slightly Soluble[] |

Experimental Protocol: Determination of Small Molecule Solubility

For applications requiring precise concentrations, it is imperative to experimentally determine the solubility of this compound. The following is a general protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered a gold standard.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble. This will be used to create a calibration curve.

-

Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards using HPLC to correlate peak area with concentration.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC.

-

Calculation: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound such as this compound.

References

The Boc Protection of Amine-Terminated PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for the tert-butyloxycarbonyl (Boc) protection of amine-terminated polyethylene glycol (PEG) linkers, focusing on NH2-PEG6-Boc. This linker is a critical component in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over reactive functional groups is paramount. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with the Boc protection and deprotection processes.

Introduction to this compound and the Boc Protecting Group

This compound is a heterobifunctional linker featuring a free primary amine (NH2) at one end and a Boc-protected amine at the other, separated by a six-unit polyethylene glycol chain. The PEG component enhances the solubility and pharmacokinetic properties of the final conjugate, while the terminal functional groups allow for sequential conjugation to two different molecules.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, and its facile removal under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in a complex molecule.

Mechanism of Action: Boc Protection

The protection of the primary amine in a molecule like diamino-PEG6 is achieved by converting the nucleophilic amine into a non-nucleophilic carbamate. This is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), often in the presence of a non-nucleophilic base.

The mechanism proceeds via a nucleophilic acyl substitution reaction:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Intermediate Formation : This attack forms a tetrahedral intermediate.

-

Leaving Group Departure : The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.

-

Deprotonation & Decomposition : A base (such as triethylamine or DIPEA) removes the proton from the newly acylated nitrogen. The unstable tert-butyl carbonate leaving group subsequently decomposes into the stable molecules carbon dioxide (CO₂) and tert-butanol.

// Reactants R_NH2 [label="R-NH₂ (Amino-PEG)", fontcolor="#202124"]; Boc2O [label="Boc₂O (Di-tert-butyl dicarbonate)", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fontcolor="#202124"];

// Intermediates & Products Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; ProtectedAmine [label="R-NH-Boc (Protected Amine)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBase [label="Base-H⁺", fontcolor="#202124"]; LeavingGroup [label="tert-Butyl carbonate", style=dashed, color="#5F6368", fontcolor="#202124"]; CO2 [label="CO₂", fontcolor="#202124"]; tBuOH [label="tert-Butanol", fontcolor="#202124"];

// Logical Flow {rank=same; R_NH2; Boc2O;} R_NH2 -> Intermediate [label="1. Nucleophilic\nAttack", color="#4285F4"]; Boc2O -> Intermediate [color="#4285F4"];

Intermediate -> ProtectedAmine [label="3. Collapse &\nDeprotonation", color="#34A853"]; Intermediate -> LeavingGroup [label="2. Leaving Group\nDeparture", style=dashed, color="#EA4335"]; Base -> Intermediate [style=invis]; // for layout

LeavingGroup -> CO2 [label="4. Decomposition", style=dashed, color="#FBBC05"]; LeavingGroup -> tBuOH [style=dashed, color="#FBBC05"]; }

Caption: Mechanism of Boc protection of a primary amine.

Mechanism of Action: Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that regenerates the free amine. Strong acids like trifluoroacetic acid (TFA) are commonly used, typically in a solvent such as dichloromethane (DCM).[1]

The deprotection mechanism involves the following steps:

-

Protonation : The carbonyl oxygen of the Boc carbamate is protonated by the strong acid (e.g., TFA). This makes the carbonyl carbon more electrophilic.

-

Carbocation Formation : The C-O bond of the tert-butyl group cleaves, forming a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. This step is the driving force of the reaction.

-

Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂).

-

Amine Regeneration : The decomposition of the carbamic acid yields the free primary amine, typically as its corresponding ammonium salt (e.g., TFA salt).

// Reactants and Reagents ProtectedAmine [label="R-NH-Boc"]; Acid [label="H-A (e.g., TFA)", shape=none, fontcolor="#202124"];

// Intermediates ProtonatedCarbamate [label="Protonated Carbamate\n(Resonance Stabilized)"]; CarbamicAcid [label="Carbamic Acid"]; tButylCation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isobutene [label="Isobutene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Products AmineSalt [label="R-NH₃⁺ A⁻\n(Amine Salt)"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logical Flow {rank=same; ProtectedAmine; Acid;} ProtectedAmine -> ProtonatedCarbamate [label="1. Protonation", color="#4285F4"]; Acid -> ProtonatedCarbamate [color="#4285F4"];

ProtonatedCarbamate -> CarbamicAcid [label="2. Cleavage", color="#EA4335"]; ProtonatedCarbamate -> tButylCation [color="#EA4335"];

CarbamicAcid -> AmineSalt [label="3. Decarboxylation", color="#34A853"]; CarbamicAcid -> CO2 [color="#34A853"];

tButylCation -> Isobutene [label="Elimination", style=dashed, color="#5F6368"]; }

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of amine-terminated PEG linkers.

Protocol 1: Mono-Boc Protection of a Diamino-PEG Linker

This protocol is adapted for the mono-protection of a symmetrical diamine, a common challenge in the synthesis of heterobifunctional linkers. The strategy involves the protonation of one amine group to deactivate it, followed by the protection of the remaining free amine.[2]

Materials:

-

Diamino-PEG6 (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 eq), freshly distilled

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Deionized Water

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the diamino-PEG6 (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon) with stirring.

-

Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise. A white precipitate may form as the mono-hydrochloride salt of the diamine is generated.

-

Allow the reaction mixture to warm to room temperature.

-

Add deionized water (approx. 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol (approx. 3 mL per gram of Boc₂O).

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, dilute the mixture with deionized water (50 mL per gram of starting diamine) and wash the aqueous layer with diethyl ether (2 x 75 mL) to remove unreacted Boc₂O and byproducts.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH.

-

Extract the mono-Boc-protected product into DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Boc Deprotection using TFA/DCM

This is a standard and robust protocol for the cleavage of the Boc group from a protected PEG linker.[3]

Materials:

-

Boc-NH-PEG6-R (e.g., Boc-NH-PEG6-NH-Boc or another conjugate)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene (for co-evaporation)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected PEG compound in anhydrous DCM to a concentration of 0.1–0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation byproduct, scavengers like triisopropylsilane (TIS, 2.5-5%) can be added.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours). The product (amine) is more polar and should have a lower Rf on the TLC plate.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times to ensure complete removal of residual TFA.

-

The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions (e.g., amide coupling).

-

Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is typically high, but can be influenced by the substrate, reagents, and reaction conditions. The tables below summarize representative quantitative data.

Table 1: Representative Yields for Mono-Boc Protection of Diamines

| Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Cyclohexanediamine | Me₃SiCl, Boc₂O | MeOH / H₂O | 1 | 66 | [2][4] |

| 1,3-Diaminopropane | Me₃SiCl, Boc₂O | MeOH / H₂O | 1 | 55 | [4] |

| 1,6-Diaminohexane | Me₃SiCl, Boc₂O | MeOH / H₂O | 1 | 58 | [4] |

| Amino-PEG-Carboxylate | Boc₂O, DIPEA | DCM | 3 | Quantitative |[5] |

Table 2: Representative Conditions and Yields for Boc Deprotection

| Substrate | Acid (eq. or %) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-Cyclosulfamide | Heteropolyacid (10% w/w) | DCM | 0.25-0.5 | RT | 90-95 | [6] |

| N-Boc Peptide | 50% TFA (v/v) | DCM | 1-2 | 0 to RT | Quantitative | [3] |

| General N-Boc Amine | 25% TFA (v/v) | DCM | 2 | RT | Not Stated |

| N-Boc Sulfamide | Heteropolyacid (10% w/w) | DCM | 0.25 | RT | 92 |[6] |

Application Workflow: PROTAC Synthesis

This compound is an ideal linker for the modular synthesis of PROTACs. The workflow involves the sequential coupling of a ligand for an E3 ubiquitin ligase and a ligand for a protein of interest (POI). The Boc group enables this controlled, stepwise synthesis.

// Nodes start [label="Start:\nBoc-NH-PEG6-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; e3_ligand [label="E3 Ligase Ligand\n(with -NH₂)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; step1 [label="Step 1: Amide Coupling\n(e.g., HATU, DIPEA)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 1:\nBoc-NH-PEG6-E3-Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Boc Deprotection\n(TFA / DCM)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate 2:\nH₂N-PEG6-E3-Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; poi_ligand [label="POI Ligand\n(with -COOH)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; step3 [label="Step 3: Amide Coupling\n(e.g., HATU, DIPEA)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_protac [label="Final PROTAC:\nPOI-PEG6-E3-Ligand", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> step1 [color="#5F6368"]; e3_ligand -> step1 [color="#5F6368"]; step1 -> intermediate1 [color="#5F6368"]; intermediate1 -> step2 [color="#5F6368"]; step2 -> intermediate2 [color="#5F6368"]; intermediate2 -> step3 [color="#5F6368"]; poi_ligand -> step3 [color="#5F6368"]; step3 -> final_protac [color="#5F6368"]; }

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.

References

A Technical Guide to High-Purity NH2-PEG6-Boc for Drug Development Professionals

Introduction: The landscape of targeted therapeutics is rapidly evolving, with modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) demonstrating significant promise. Central to the design and efficacy of these complex molecules are the linkers that connect the targeting and effector moieties. NH2-PEG6-Boc, a heterobifunctional linker featuring a six-unit polyethylene glycol (PEG) chain with a terminal amine (NH2) and a Boc-protected amine, has emerged as a critical building block in this field. Its defined length, hydrophilicity, and synthetic tractability make it an attractive choice for researchers and drug developers. This in-depth technical guide provides a comprehensive overview of high-purity this compound, including a comparative analysis of commercial suppliers, detailed experimental protocols for its application in PROTAC and ADC synthesis, and a visualization of its role in the PROTAC signaling pathway.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity reagents is paramount to ensure reproducibility and success in their experiments. The following table summarizes the key specifications for this compound from various commercial suppliers. It is important to note that while many suppliers list a purity of ≥95% or similar, it is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedchemExpress | This compound | 1286281-32-0 | 424.54 | ≥98.0% | -20°C (powder) |

| TargetMol | This compound | 1286281-32-0 | 424.54 | >98% | -20°C for 3 years (pure form) |

| Sigma-Aldrich (Ambeed) | Boc-NH-PEG6-NH2 | 1091627-77-8 | 424.54 | 95% | 2-8°C, inert atmosphere |

| Biopharma PEG | BOC-NH-PEG6-NH2 | 1091627-77-8 | 424.5 | ≥95% | -5°C, dry and dark |

| MySkinRecipes | Boc-NH-PEG6-NH2 | 1091627-77-8 | 424.53 | 95% | 2-8°C, sealed, dry, protected from light |

| Glycomindsynth | t-Boc-N-amido-PEG6-amine | Not specified | Not specified | 95-98% | Not specified |

The Role of PEG Linkers in PROTAC and ADC Design

Polyethylene glycol (PEG) linkers, such as the one in this compound, play a crucial role in the efficacy of PROTACs and ADCs.[1][2] Their hydrophilicity can significantly enhance the solubility of the overall molecule, a common challenge for large and often hydrophobic PROTAC and ADC constructs.[3][4] The flexibility of the PEG chain is also advantageous, as it allows for the necessary spatial orientation required for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[3] In the context of ADCs, the PEG linker can influence the pharmacokinetic properties of the conjugate, potentially leading to improved circulation times and reduced immunogenicity.

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in the synthesis of a PROTAC molecule and an antibody-drug conjugate. These protocols are intended as a guide and may require optimization based on the specific ligands and antibodies being used.

Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a solid-phase approach for the synthesis of a PROTAC, where one of the ligands is immobilized on a solid support, followed by the sequential addition of the this compound linker and the second ligand.[6]

Materials:

-

E3 Ligase Ligand (e.g., pomalidomide derivative with a suitable functional group for attachment to the resin)

-

Solid support (e.g., Rink Amide resin)

-

This compound

-

Target Protein Ligand (with a carboxylic acid functionality)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, Piperidine)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for cleavage

Methodology:

-

Resin Preparation and Ligand Immobilization:

-

Swell the Rink Amide resin in DMF.

-

Couple the E3 ligase ligand to the resin using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Boc-Protected Linker Coupling:

-

To the resin-bound E3 ligase ligand, add a solution of this compound (2 equivalents) and a coupling reagent like HATU (2 equivalents) and DIPEA (4 equivalents) in DMF.

-

Allow the reaction to proceed for 16-24 hours at room temperature.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the terminal amine of the PEG linker.

-

Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM.

-

Wash again with DCM to remove excess base.

-

-

Target Protein Ligand Coupling:

-

To the deprotected, linker-functionalized resin, add a solution of the target protein ligand (with a carboxylic acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the coupling reaction to proceed for 16-24 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude PROTAC in cold diethyl ether.

-

Purify the crude product by reverse-phase HPLC to obtain the high-purity PROTAC.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Amine Coupling

This protocol describes the conjugation of a payload, functionalized with this compound, to the lysine residues of an antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-Payload conjugate with an activated ester (e.g., NHS ester)

-

Desalting columns

-

Reaction buffers (e.g., Borate buffer, pH 8.5)

-

Quenching solution (e.g., Tris or glycine solution)

-

Size-exclusion chromatography (SEC) system for purification

Methodology:

-

Antibody Preparation:

-

Exchange the antibody into an amine-free buffer (e.g., PBS) using a desalting column.

-

Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.

-

-

Preparation of the Linker-Payload:

-

Synthesize the this compound-Payload conjugate.

-

Deprotect the Boc group using TFA to expose the primary amine.

-

Activate the carboxylic acid on the payload (if present) to an NHS ester using standard procedures (e.g., EDC/NHS chemistry). Alternatively, if the payload already has a reactive group, it can be directly coupled to the deprotected amine of the PEG linker.

-

-

Conjugation Reaction:

-

Add the activated this compound-Payload-NHS ester to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC).

-

Collect the fractions corresponding to the purified ADC.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

Caption: PROTAC Mechanism of Action

Caption: ADC Synthesis Workflow

References

In-Depth Technical Guide: NH2-PEG6-Boc Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of NH2-PEG6-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The information presented is compiled from available safety data sheets of structurally similar compounds and supplier technical information.

Product Identification and Properties

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Boc-NH-PEG6-NH2, tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate[1] |

| CAS Number | 1091627-77-8[1][2] |

| Molecular Formula | C19H40N2O8[1][2] |

| Molecular Weight | 424.53 g/mol [3] |

| Appearance | Colorless to Yellow Liquid[3][4] |

Hazard Identification and Safety Data

Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following data is based on the SDS for a structurally similar compound, Boc-NH-PEG3 (CAS No. 139115-92-7), and should be used as a guideline. Users should handle this compound with caution and perform their own risk assessment.

GHS Classification: [5]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[5][6] |

GHS Label Elements: [5]

| Pictogram | |

| Signal Word | Warning [1][5] |

Precautionary Statements: [1][5]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] |

| P264 | Wash hands thoroughly after handling.[5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |

| P330 | Rinse mouth.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Parameter | Recommendation |

| Storage Temperature | 2-8°C or -20°C for long-term storage.[1][3][4][7] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, sealed, dry, and protected from light.[1][2][3] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[8] |

| Safe Handling | Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area or with appropriate exhaust ventilation.[5] |

Experimental Applications and Protocols

This compound is a valuable tool in drug development, primarily serving as a flexible linker in the design of PROTACs. The terminal amine and Boc-protected amine allow for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Conceptual Experimental Workflow: PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

Caption: Conceptual workflow for PROTAC synthesis and application.

General Protocol for Boc Deprotection

The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to yield a free amine, which is then available for subsequent conjugation.

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of an acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base if required.

First-Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[9] |

| Skin Contact | Wash off with soap and plenty of water.[9] |

| Eye Contact | Flush eyes with water as a precaution.[9] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] |

Seek immediate medical attention if symptoms persist or in case of severe exposure.

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is recommended:

| Protection Type | Equipment |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.[5] |

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all laboratory personnel read and understand this information before working with this compound. Always refer to the specific SDS provided by the supplier and follow all institutional safety protocols.

References

- 1. Boc-NH-PEG6-NH2 | 1091627-77-8 [sigmaaldrich.com]

- 2. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]

- 3. Boc-NH-PEG6-NH2 [myskinrecipes.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. biochempeg.com [biochempeg.com]

The Hydrophilic Nature of the PEG6 Spacer in NH2-PEG6-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydrophilic properties of linkers are a critical consideration in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The NH2-PEG6-Boc linker, which incorporates a hexa(ethylene glycol) (PEG6) spacer, is frequently utilized to enhance the solubility and improve the pharmacokinetic profile of conjugated molecules. This technical guide provides an in-depth analysis of the hydrophilic characteristics of the PEG6 spacer within the this compound molecule, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Concepts: The Role of PEGylation in Enhancing Hydrophilicity

Poly(ethylene glycol) (PEG) is a polymer composed of repeating ethylene glycol units. The oxygen atoms in the ether linkages of the PEG chain can form hydrogen bonds with water molecules, rendering the polymer highly water-soluble.[1][2] The incorporation of PEG spacers, a process known as PEGylation, into therapeutic molecules offers several key advantages stemming from its hydrophilic nature:

-

Increased Aqueous Solubility: PEGylation can significantly enhance the water solubility of hydrophobic drugs or biomolecules, which is crucial for their formulation and administration.[3][]

-

Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the conjugated molecule, increasing its hydrodynamic volume. This can reduce renal clearance and prolong the circulation half-life of the therapeutic.

-

Reduced Immunogenicity: The flexible and hydrophilic PEG chains can mask epitopes on the surface of protein therapeutics, potentially reducing their recognition by the immune system.[5]

-

Prevention of Aggregation: By increasing the solubility and steric hindrance, PEGylation can help prevent the aggregation of proteins and other biomolecules.[]

The this compound linker is a heterobifunctional molecule that features a terminal amine group (NH2) for conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The central PEG6 spacer is the primary contributor to the molecule's hydrophilic properties.

Quantitative Assessment of Hydrophilicity

| Property | Value | Source |

| Water Solubility | Predicted to have good water solubility. Qualitative statements from suppliers indicate solubility in water. A related compound, t-Boc-N-amido-PEG6-amine, is soluble in water. | Predicted based on the hydrophilic nature of the PEG6 spacer.[6] |

| Partition Coefficient (LogP) | A consensus predicted value of 1.41 . Individual prediction models provide a range of values: iLOGP: 4.81, XLOGP3: -0.79, WLOGP: 0.78, MLOGP: -0.83, SILICOS-IT: 3.1. | Ambeed[6] |

| Topological Polar Surface Area (TPSA) | 107.7 Ų | Ambeed[6] |

Note on LogP Values: The partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent. A lower LogP value indicates higher hydrophilicity. The wide range in predicted LogP values for this compound highlights the variability of different computational models. The consensus value of 1.41 suggests a relatively balanced hydrophilic-lipophilic character, with the PEG6 spacer significantly contributing to its water solubility. For comparison, a study on bombesin-based radiolabeled antagonists found that increasing the PEG spacer length from PEG2 to PEG12 increased the hydrophilicity, with measured LogD values of -1.95 and -2.22, respectively.[]

Experimental Protocols for Determining Hydrophilic Properties

To experimentally verify the hydrophilic properties of this compound or molecules conjugated with it, the following standard protocols can be employed.

Determination of Partition Coefficient (LogP/LogD) by Shake-Flask Method

This method directly measures the distribution of a compound between two immiscible liquids.

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH for LogD determination).

-

Compound Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase to a known concentration.

-

Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed container.

-

Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP (or LogD) using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Water Contact Angle Measurement

This technique assesses the hydrophilicity of a surface functionalized with this compound. A lower contact angle indicates a more hydrophilic surface.

Methodology:

-

Surface Preparation: Covalently attach this compound to a solid substrate (e.g., a silicon wafer or glass slide) through its amine or Boc-deprotected amine functionality. Ensure a uniform coating.

-

Goniometer Setup: Place the functionalized substrate on the stage of a contact angle goniometer.

-

Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (typically 1-5 µL) of deionized water onto the surface.

-

Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-gas interface.

-

Angle Measurement: Use the goniometer's software to analyze the image and measure the angle formed between the substrate surface and the tangent of the droplet at the point of contact.

-

Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

Signaling Pathways and Experimental Workflows

The hydrophilic PEG6 spacer in this compound plays a crucial role in the successful synthesis and function of complex bioconjugates like PROTACs and ADCs. The following diagrams, generated using the DOT language, illustrate the logical workflows where this linker is employed.

Caption: PROTAC Synthesis Workflow using this compound.

Caption: ADC Synthesis Workflow utilizing a PEG6 linker.

Conclusion

The hydrophilic PEG6 spacer is a key component of the this compound linker, imparting favorable properties that are highly desirable in the development of complex therapeutics. Its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and reduce the potential for aggregation and immunogenicity makes it an invaluable tool for medicinal chemists and drug development professionals. The quantitative data, while largely predictive, strongly supports the hydrophilic nature of this linker. The provided experimental protocols offer a framework for the empirical validation of these properties, and the illustrated workflows demonstrate the practical application of this compound in the synthesis of next-generation therapies.

References

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 2. On-line Software [vcclab.org]

- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ADC Linker | Ambeed.com [ambeed.com]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using NH2-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include an increased serum half-life due to a larger hydrodynamic radius which reduces renal clearance, enhanced protein stability, improved solubility, and reduced immunogenicity by masking epitopes on the protein surface.[1]

This document provides a detailed protocol for the bioconjugation of proteins using NH2-PEG6-Boc, a heterobifunctional linker containing a free primary amine (NH2) and a tert-butyloxycarbonyl (Boc) protected amine, separated by a six-unit polyethylene glycol spacer. The free amine allows for conjugation to carboxyl groups on a protein, while the Boc-protected amine can be deprotected in a subsequent step for further modification, making this linker ideal for the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2][3][4] The PEG spacer itself enhances the solubility and biocompatibility of the resulting conjugate.[5][6][7]

The protocol described herein focuses on the carbodiimide-mediated coupling of the primary amine of this compound to the carboxylic acid groups present on aspartic acid and glutamic acid residues of a target protein. This reaction is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[2][8]

Materials and Reagents

-

Target protein with accessible carboxyl groups

-

This compound linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

-

Analytical instruments: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectrophotometer

Experimental Protocols

Part 1: Protein Preparation

-

Buffer Exchange: Prepare the protein in an amine-free buffer such as PBS. If the protein solution contains primary amine-containing buffers like Tris or glycine, perform a buffer exchange into PBS or MES buffer using dialysis or a desalting column.[9][10]

-

Concentration Determination: Determine the precise concentration of the protein solution using a UV-Vis spectrophotometer and the protein's extinction coefficient.

Part 2: Bioconjugation of this compound to Protein

This protocol utilizes a two-step carbodiimide coupling reaction to conjugate the amine group of the linker to the carboxyl groups on the protein.

-

Activation of Protein Carboxyl Groups:

-

Dissolve the protein in Activation Buffer (0.1 M MES, pH 4.5-6.0) to a concentration of 1-10 mg/mL.

-

Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

-